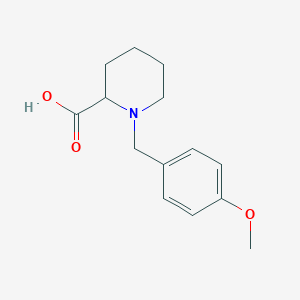

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKOUIFYHWLPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407712 | |

| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775271-42-6 | |

| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid

Introduction

Substituted piperidine scaffolds are of paramount importance in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1][2] 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid that incorporates the piperidine-2-carboxylic acid (pipecolic acid) backbone, a structure known to be involved in various physiological processes, including synaptic transmission in the central nervous system.[3] The introduction of a 4-methoxybenzyl group on the piperidine nitrogen significantly influences the molecule's lipophilicity, steric bulk, and potential for aromatic interactions, making it a valuable building block for the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed characterization methods for 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid. The content is tailored for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

Predicted Chemical and Physical Properties

Given the limited availability of experimental data for this specific molecule, the following properties are predicted based on the known characteristics of its constituent functional groups: piperidine-2-carboxylic acid and the 4-methoxybenzyl moiety.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₄H₁₉NO₃ | [4] |

| Molecular Weight | 249.31 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar N-substituted amino acids. |

| Melting Point | Expected to be lower than the parent pipecolic acid (268-272 °C) due to the introduction of the bulky, less polar N-substituent. | [3][5] |

| Solubility | Predicted to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited solubility in water, especially at its isoelectric point. The 4-methoxybenzyl group increases lipophilicity compared to pipecolic acid. | |

| pKa (Carboxylic Acid) | Estimated to be in the range of 2.0 - 3.0. The electron-withdrawing effect of the protonated amine will lower the pKa of the carboxylic acid. | Based on typical pKa values for α-amino acids. |

| pKa (Tertiary Amine) | Estimated to be in the range of 8.0 - 9.0. The N-benzylation may slightly reduce the basicity compared to piperidine. | Based on typical pKa values for N-alkylated piperidines. |

Proposed Synthesis Protocol: N-Alkylation of Piperidine-2-carboxylic Acid Ester

The synthesis of 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid can be achieved through a straightforward N-alkylation of a suitable piperidine-2-carboxylic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This approach protects the carboxylic acid from participating in side reactions during the N-alkylation step.

Experimental Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Esterification of Piperidine-2-carboxylic Acid

-

Objective: To protect the carboxylic acid functional group as an ester (e.g., methyl or ethyl ester) to prevent its reaction during the subsequent N-alkylation step.

-

Procedure:

-

Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude piperidine-2-carboxylic acid ester hydrochloride salt. This can be used directly in the next step or neutralized and purified.

-

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

-

Objective: To introduce the 4-methoxybenzyl group onto the nitrogen atom of the piperidine ring.[6]

-

Procedure:

-

Dissolve the piperidine-2-carboxylic acid ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq), to the solution.

-

Add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 60-80 °C) and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid ester.

-

Step 3: Hydrolysis of the Ester

-

Objective: To deprotect the carboxylic acid and obtain the final product.

-

Procedure:

-

Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify with 1M HCl until the pH is approximately 2-3.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid. Further purification can be achieved by recrystallization.

-

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the 4-methoxybenzyl group, and the carboxylic acid proton.

-

Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex multiplets corresponding to the diastereotopic protons of the piperidine ring. The proton at the C2 position, being adjacent to the carboxylic acid and the nitrogen, will likely appear as a distinct multiplet.

-

4-Methoxybenzyl Group:

-

Methylene Protons (-CH₂-) (δ ~3.5-4.0 ppm): A singlet corresponding to the two protons of the benzylic methylene group.

-

Aromatic Protons (δ ~6.8-7.3 ppm): Two doublets in an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the methoxy group will be upfield (~6.8 ppm), and the two protons ortho to the methylene group will be downfield (~7.2 ppm).

-

Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

-

-

Carboxylic Acid Proton (-COOH) (δ >10 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): δ ~170-180 ppm

-

Aromatic Carbons: Signals in the range of δ 114-160 ppm, with the carbon attached to the methoxy group being the most downfield.

-

Piperidine Ring Carbons: Signals in the range of δ 20-60 ppm.

-

Benzylic Carbon (-CH₂-): δ ~55-65 ppm

-

Methoxy Carbon (-OCH₃): δ ~55 ppm

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[7]

-

C-H Stretch (Aliphatic and Aromatic): Bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 250.3.

Predicted Fragmentation Pattern:

A characteristic fragmentation would be the benzylic cleavage, resulting in the loss of the 4-methoxybenzyl group to form a tropylium ion at m/z 121.[8] Another significant fragmentation pathway would be the loss of the carboxylic acid group (45 Da).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

This guide provides a comprehensive technical overview of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. The document delves into its molecular structure, plausible synthetic pathways, predicted spectroscopic characteristics, and potential pharmacological relevance based on analogous compounds.

Introduction and Molecular Structure Overview

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid (CAS Number: 775271-42-6; Molecular Formula: C14H19NO3) is a heterocyclic compound featuring a piperidine ring N-substituted with a 4-methoxybenzyl group and a carboxylic acid moiety at the 2-position.[1][2] The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs and natural alkaloids.[3] The presence of the carboxylic acid at the C2 position introduces a chiral center and a versatile functional group for further chemical modifications, such as amide or ester formation. The 4-methoxybenzyl group can influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets.

Table 1: Physicochemical Properties of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

| Property | Value | Source |

| CAS Number | 775271-42-6 | [1] |

| Molecular Formula | C14H19NO3 | [1] |

| Molecular Weight | 249.31 g/mol | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)CN2CCCCC2C(=O)O | Inferred |

Synthesis and Purification

Proposed Synthetic Workflow

A plausible and efficient synthesis can be achieved through the direct N-alkylation of commercially available piperidine-2-carboxylic acid.

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 775271-42-6|1-(4-Methoxybenzyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a substituted derivative of the cyclic amino acid pipecolic acid, represents a scaffold of significant interest in medicinal chemistry and drug development. The incorporation of the N-benzylpiperidine motif is a common strategy to modulate the pharmacological and pharmacokinetic properties of bioactive molecules.[1] The 4-methoxybenzyl group, in particular, can influence receptor binding, metabolic stability, and cell permeability. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on computational models and analysis of structurally similar compounds. While these predictions offer a reliable guide for spectral interpretation, experimental verification is recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is predicted to exhibit characteristic signals corresponding to the protons of the piperidine ring, the 4-methoxybenzyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2' / H-6' (Aromatic) | 7.25 | d | 8.5 |

| H-3' / H-5' (Aromatic) | 6.85 | d | 8.5 |

| Benzyl CH₂ | 3.95 (A), 3.45 (B) | d (AB quartet) | 13.5 |

| Methoxy (OCH₃) | 3.78 | s | - |

| H-2 (Piperidine) | 3.15 | dd | 9.0, 4.5 |

| H-6eq (Piperidine) | 2.95 | dt | 12.0, 3.0 |

| H-6ax (Piperidine) | 2.30 | td | 12.0, 3.5 |

| H-3 to H-5 (Piperidine) | 1.90 - 1.40 | m | - |

| Carboxylic Acid (COOH) | 12.5 (broad) | s | - |

Predicted in DMSO-d₆ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (COOH) | 174.5 |

| C-1' (Aromatic) | 130.0 |

| C-4' (Aromatic) | 158.5 |

| C-2' / C-6' (Aromatic) | 130.5 |

| C-3' / C-5' (Aromatic) | 113.8 |

| Benzyl CH₂ | 58.0 |

| Methoxy (OCH₃) | 55.2 |

| C-2 (Piperidine) | 65.0 |

| C-6 (Piperidine) | 54.0 |

| C-3 (Piperidine) | 28.5 |

| C-4 (Piperidine) | 25.0 |

| C-5 (Piperidine) | 22.5 |

Predicted in DMSO-d₆ at 100 MHz.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound due to the presence of a basic nitrogen atom and an acidic carboxylic acid group. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are outlined below.

| m/z (Predicted) | Ion Identity | Notes |

| 250.14 | [M+H]⁺ | Protonated molecular ion |

| 232.13 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 204.13 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| 121.07 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (tropylium ion) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzyl fragmentation |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine ring fragment after benzyl cleavage |

Scientific Integrity & Logic: An In-depth Discussion

Expertise & Experience: Rationale Behind Spectroscopic Interpretation

The predicted NMR data is based on established principles of chemical shifts and coupling constants observed in similar structures.

-

¹H NMR Interpretation: The aromatic protons of the 4-methoxybenzyl group are expected to appear as two distinct doublets due to the symmetry of the para-substituted ring. The benzylic protons are diastereotopic due to the chiral center at C-2 of the piperidine ring and are therefore predicted to appear as an AB quartet. The methoxy group protons will be a sharp singlet. The proton at C-2 of the piperidine ring is adjacent to both the nitrogen and the carboxylic acid, leading to a downfield shift. The remaining piperidine protons will appear as a complex multiplet in the aliphatic region. The carboxylic acid proton signal is expected to be broad and significantly downfield.

-

¹³C NMR Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons can be assigned based on their substitution pattern and the electronic effects of the methoxy group. The benzylic carbon and the carbons of the piperidine ring will appear in the aliphatic region, with their specific shifts influenced by the nitrogen atom and the carboxylic acid group.

-

Mass Spectrometry Fragmentation: The fragmentation pattern in ESI-MS is predictable based on the structure. The most prominent fragmentation pathway for N-benzylpiperidines is the cleavage of the benzylic C-N bond. This results in the formation of a stable 4-methoxybenzyl cation (m/z 121), which is a characteristic fragment. Further fragmentation of the benzyl group can lead to the tropylium ion (m/z 91). The piperidine carboxylic acid portion can undergo fragmentation through the loss of the carboxylic acid group or water.

Trustworthiness: A Self-Validating System

The consistency between the different spectroscopic techniques provides a self-validating framework. For instance, the presence of the 4-methoxybenzyl group is confirmed by:

-

The characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum.

-

The singlet for the methoxy protons in the ¹H NMR spectrum.

-

The corresponding aromatic and methoxy carbon signals in the ¹³C NMR spectrum.

-

The characteristic fragment ion at m/z 121 in the mass spectrum.

Similarly, the piperidine-2-carboxylic acid moiety is confirmed by the aliphatic signals in the NMR spectra and the relevant fragmentation patterns in the mass spectrum.

Authoritative Grounding & Comprehensive References

The interpretation of spectroscopic data is grounded in well-established principles documented in authoritative texts and databases. For example, the typical chemical shift ranges for protons and carbons in various chemical environments are extensively cataloged.[2] The fragmentation mechanisms in mass spectrometry for amines and carboxylic acids are also well-understood.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Number of scans: 16-32

-

Relaxation delay (d1): 2 seconds

-

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same spectrometer and sample.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds

-

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

LC-MS Analysis (ESI):

-

Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

-

Flow rate: 0.2-0.4 mL/min.

-

Injection volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (Positive Ion Mode):

-

Ionization mode: ESI positive.

-

Capillary voltage: 3-4 kV.

-

Drying gas flow: 5-10 L/min.

-

Drying gas temperature: 250-350 °C.

-

Scan range: m/z 50-500.

-

-

Visualizations

Figure 1: Chemical structure of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Figure 2: A conceptual workflow for the spectroscopic analysis of the target compound.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

Wiley Science Solutions. SpectraBase. [Link]

-

Human Metabolome Database. HMDB. [Link]

-

PubChem. Public chemical information database. [Link]

Sources

Unveiling the Therapeutic Potential of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid: A-Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This technical guide delves into the pharmacological potential of a specific, yet underexplored derivative: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. While direct biological data for this exact molecule is not extensively published, this document will synthesize the known biological activities of structurally related N-benzylpiperidine and piperidine-2-carboxylic acid analogs to build a predictive framework for its potential therapeutic applications. We will explore likely molecular targets, propose a comprehensive strategy for its biological evaluation, and detail the experimental protocols necessary to elucidate its bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery due to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and conformational flexibility that allows for optimal binding to biological targets.[1][2] The versatility of the piperidine scaffold is evident in its presence in a wide array of pharmaceuticals targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1]

The subject of this guide, 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, combines three key structural motifs:

-

The Piperidine Core: Provides a rigid, three-dimensional framework.

-

The N-(4-Methoxy-benzyl) Group: This substitution can significantly influence receptor binding and pharmacokinetic properties. The methoxy group, in particular, can alter electronic properties and metabolic stability.

-

The 2-Carboxylic Acid Moiety: This functional group can participate in key binding interactions (e.g., hydrogen bonding, ionic interactions) with biological targets and serves as a handle for further chemical modification.[3]

This unique combination of structural features suggests that 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid could exhibit a range of interesting biological activities.

Predicted Biological Activities and Potential Molecular Targets

Based on the extensive literature on related piperidine derivatives, we can hypothesize several potential biological activities and molecular targets for 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Anticancer Activity

Numerous piperidine derivatives have demonstrated significant anticancer properties.[4][5][6] The mechanisms of action are diverse and include:

-

Induction of Apoptosis: Piperidine compounds have been shown to induce programmed cell death in cancer cells by modulating the expression of key regulatory proteins like BAX and BCL-2.[5]

-

Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G0/G1.[5]

-

Enzyme Inhibition: Piperidine-containing molecules can inhibit enzymes crucial for cancer progression.

A logical starting point for evaluating the anticancer potential of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid would be to screen it against a panel of human cancer cell lines.

Enzyme Inhibition

The structural features of our target compound make it a plausible candidate for an enzyme inhibitor.

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Piperidine and piperazine amides of chromone-2-carboxylic acid have been identified as inhibitors of sEH, an enzyme implicated in inflammatory disorders.[7] The presence of the benzylpiperidine moiety in these inhibitors suggests that our compound of interest could also target this enzyme.

-

Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine derivatives are a well-established class of AChE inhibitors, with potential applications in the treatment of Alzheimer's disease.[8][9] The N-benzyl group is known to interact with the active site of AChE.

-

Tyrosinase Inhibition: Piperidine amides have also been investigated as tyrosinase inhibitors, which are of interest in treating hyperpigmentation disorders.[10]

Central Nervous System (CNS) Activity

The piperidine scaffold is prevalent in drugs targeting the CNS.

-

Dopamine and Serotonin Receptor Modulation: Piperidine derivatives have been developed as multi-target antipsychotics with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[11]

-

GABA Transporter Inhibition: N-substituted piperidine-3-carboxylic acid derivatives have been explored as inhibitors of GABA transporters, suggesting a potential role in modulating GABAergic neurotransmission.

A Proposed Research Program for Biological Evaluation

To systematically investigate the biological activity of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, a multi-tiered approach is recommended, progressing from broad phenotypic screening to specific target-based assays.

Initial High-Throughput Screening (HTS)

A primary screening campaign against a diverse panel of targets is the most efficient way to identify initial areas of biological activity.

Table 1: Recommended Initial High-Throughput Screening Panel

| Assay Class | Specific Targets/Cell Lines | Rationale |

| Anticancer | NCI-60 Human Tumor Cell Line Screen | Broad screen against diverse cancer types. |

| Apoptosis and Cell Cycle Assays (e.g., using flow cytometry) | To determine the mechanism of any observed cytotoxicity. | |

| Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) Assay | Based on activity of similar piperidine amides.[7] |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Assays | Based on the well-established activity of N-benzylpiperidine derivatives.[8][9] | |

| Tyrosinase Inhibition Assay | Potential application in dermatology.[10] | |

| CNS Activity | Receptor Binding Assays (e.g., for dopamine and serotonin receptors) | To identify potential neuropharmacological activity.[11] |

Secondary and Confirmatory Assays

Positive "hits" from the initial HTS should be followed up with more detailed secondary assays to confirm activity and determine potency (e.g., IC50 or EC50 values).

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The choice of animal model will depend on the confirmed in vitro activity. For example, anticancer activity would be evaluated in xenograft models, while CNS activity would be assessed using behavioral models.

Experimental Protocols

The following are representative, detailed protocols for key in vitro assays.

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for the exact target molecule is unavailable, we can draw inferences from related compounds. For N-benzylpiperidine-based AChE inhibitors, the nature and position of substituents on the benzyl ring are critical for activity.[9] Similarly, for piperidine-based enzyme inhibitors, the stereochemistry at the 2-position of the piperidine ring can be crucial.

Should 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid show promising activity, a focused medicinal chemistry effort to synthesize and evaluate analogs would be a logical next step.

Diagram 1: Proposed Analogs for SAR Studies

Caption: Proposed modifications to probe the structure-activity relationship.

Conclusion

While the biological activity of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid remains to be experimentally determined, a thorough analysis of the existing literature on structurally related compounds provides a strong foundation for predicting its potential therapeutic applications. The presence of the N-benzylpiperidine and piperidine-2-carboxylic acid motifs suggests promising avenues of investigation in oncology, neuropharmacology, and enzyme inhibition. The comprehensive research program outlined in this guide provides a clear and logical path forward for elucidating the pharmacological profile of this intriguing molecule and unlocking its potential as a novel therapeutic agent. The versatility of the piperidine scaffold continues to make it a fertile ground for the discovery of new medicines.[2]

References

-

Synthesis and Anti-Cancer Activity of 2,6-disubstituted N-methylpiperidine Derivatives and Their N-oxides. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]

-

Structure of N-benzylpiperidine derivatives. ResearchGate. [Link]

-

Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]

-

Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothetical Mechanism of Action of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Abstract: This document presents a comprehensive technical guide on the hypothesized mechanism of action for the novel compound, 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally related compounds to propose a scientifically grounded, theoretical framework for its biological activity. We postulate that this compound acts as a modulator of central nervous system targets, with a primary focus on its potential as an acetylcholinesterase (AChE) inhibitor. This guide provides the theoretical basis for this hypothesis, detailed experimental protocols to validate the proposed mechanism, and insights into the structure-activity relationships that underpin its potential therapeutic efficacy.

Part 1: Introduction and Structural Rationale

The compound 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is a novel chemical entity built upon a piperidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous pharmaceuticals.[1] The molecule can be deconstructed into three key components, each contributing to its potential pharmacological profile:

-

The Piperidine-2-carboxylic Acid Core: Also known as pipecolic acid, this non-proteinogenic, cyclic amino acid is a derivative of L-lysine.[2][3] Its constrained cyclic nature and the presence of a carboxylic acid group make it an intriguing scaffold for mimicking endogenous ligands and interacting with amino acid binding sites on proteins. Derivatives of piperidine carboxylic acid have been explored as inhibitors of adhesion molecules and GABA transporters.[4][5]

-

The N-Benzyl Moiety: The substitution of a benzyl group on the piperidine nitrogen is a common feature in centrally active agents.[6] This N-benzyl piperidine fragment is known to enhance the affinity of molecules for various biological targets through cation-π and π-π stacking interactions within protein binding pockets.[7] Notably, this motif is a cornerstone of many potent acetylcholinesterase (AChE) inhibitors, where the benzyl group interacts with the catalytic anionic site of the enzyme.[8][9]

-

The 4-Methoxybenzyl (PMB) Group: While often used as a protecting group in organic synthesis, the 4-methoxybenzyl group, when part of a final active compound, significantly influences its physicochemical properties.[10][11][12] The methoxy substitution can enhance metabolic stability and modulate lipophilicity, which in turn affects blood-brain barrier penetration. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein.

Based on this structural analysis, we hypothesize that 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is a rationally designed inhibitor of acetylcholinesterase, a key enzyme in the degradation of the neurotransmitter acetylcholine. Its potential as an anti-dementia agent, similar to other N-benzylpiperidine derivatives, warrants a thorough investigation of this proposed mechanism.[13]

Part 2: Hypothesized Mechanism of Action - Acetylcholinesterase Inhibition

We propose that 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid acts as a competitive inhibitor of acetylcholinesterase. The N-benzylpiperidine portion of the molecule is expected to bind to the catalytic anionic site (CAS) of AChE, a site rich in aromatic residues such as Trp84 and Phe330.[8] The positively charged nitrogen of the piperidine ring (at physiological pH) would form a cation-π interaction with the electron-rich aromatic rings of these residues.

The 4-methoxybenzyl group is hypothesized to extend into the active site gorge, with the methoxy group potentially forming a hydrogen bond with a residue like Tyr121 or interacting with the peripheral anionic site (PAS), thereby stabilizing the binding of the inhibitor. The piperidine-2-carboxylic acid moiety may provide additional interactions within the active site, potentially with serine or histidine residues, and could influence the overall orientation of the molecule within the binding pocket.

This dual-site binding, engaging both the catalytic and peripheral anionic sites, could lead to potent and selective inhibition of AChE over other cholinesterases like butyrylcholinesterase (BuChE), a desirable property for minimizing side effects.[9]

Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of AChE.

Part 3: Experimental Validation Protocols

To test the hypothesis that 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is an AChE inhibitor, a series of in vitro experiments are required.

Synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

The synthesis of the target compound can be achieved through a standard reductive amination protocol.

Protocol:

-

Step 1: N-alkylation. To a solution of piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add 4-methoxybenzaldehyde (1.1 eq).

-

Step 2: Reduction. After stirring for 1-2 hours, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Step 3: Reaction Monitoring. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Step 4: Work-up and Purification. Quench the reaction with water and adjust the pH to neutral. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compound against AChE can be determined using a modified Ellman's method.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Plate Preparation: In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compound (1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid). A control well without the inhibitor should be included.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics and Selectivity

To understand the nature of the inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor. Furthermore, the selectivity of the compound can be assessed by performing the same assay using human butyrylcholinesterase (BuChE).

Quantitative Data Summary:

| Parameter | Description | Expected Outcome for a Potent Inhibitor |

| AChE IC₅₀ | Concentration for 50% inhibition of AChE | Low nanomolar to micromolar range |

| BuChE IC₅₀ | Concentration for 50% inhibition of BuChE | Significantly higher than AChE IC₅₀ |

| Selectivity Index | BuChE IC₅₀ / AChE IC₅₀ | > 100 |

| Ki | Inhibition constant | Determined from kinetic studies |

| Mechanism | Type of inhibition | Competitive or mixed-type |

Part 4: Experimental Workflow Visualization

The overall workflow for the validation of the proposed mechanism of action is depicted below.

Part 5: Concluding Remarks

This technical guide puts forth a well-founded hypothesis for the mechanism of action of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid as an acetylcholinesterase inhibitor. This hypothesis is built upon the known pharmacological activities of its constituent chemical motifs. The provided experimental protocols offer a clear and robust pathway for the validation of this proposed mechanism. Successful validation would position this novel compound as a promising candidate for further development in the context of neurodegenerative diseases such as Alzheimer's disease.

References

- Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.

- Encyclopedia.pub. (2023).

- Kozur, T., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- O'Neil, C. T., et al. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.

- ResearchGate. (n.d.).

-

Nishikawa, Y., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][10][14]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

- Vinod, T. K., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.

- MDPI. (n.d.).

- ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Request PDF.

- ResearchGate. (2009). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)

- Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. Heterocycles, 63(11), 2537-2555.

- Vinod, T. K., et al. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.

- Wikipedia. (n.d.). Pipecolic acid.

- MDPI. (2023).

- PrepChem.com. (n.d.). Preparation of 4-(N-2-methoxybenzylcarbamoyl)piperidine.

- ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- BenchChem. (n.d.). 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | CAS 510739-83-0.

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

- Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.

- Sigma-Aldrich. (n.d.). 4-methoxy-piperidine-2-carboxylic acid hydrochloride.

- Vogensen, S. B., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.

- Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride.

- ChemicalBook. (n.d.). piperidine-2-carboxylic acid 4-Methoxy-benzyl ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Design and Application of 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Significance of the 1-(4-Methoxybenzyl)-2-carboxylic Acid Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that can effectively present substituents for optimal interaction with biological targets, while also providing a stable and synthetically tractable core.[1] The strategic functionalization of the piperidine ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Within this broad class of compounds, derivatives of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid represent a particularly intriguing and versatile platform for drug discovery. This scaffold combines several key features:

-

The Piperidine-2-carboxylic Acid (Pipecolic Acid) Core: This chiral building block provides a defined stereochemical presentation of substituents, which is crucial for selective interactions with chiral biological targets like enzymes and receptors. The carboxylic acid group serves as a versatile synthetic handle for the introduction of a wide range of functional groups, most commonly through the formation of amide or ester linkages.

-

The N-(4-Methoxybenzyl) Group: The N-benzyl substituent is a common feature in many biologically active piperidines. The 4-methoxy substitution on the benzyl ring can influence the electronic properties of the piperidine nitrogen and may engage in specific interactions with target proteins. Furthermore, the N-benzyl group can be utilized as a protecting group that can be removed under specific conditions, or it can be an integral part of the pharmacophore responsible for biological activity.

This technical guide will provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid and its analogs. We will delve into the rationale behind synthetic strategies, explore potential biological targets, and discuss the principles of structure-activity relationship (SAR) that guide the design of novel therapeutic agents based on this promising scaffold.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of derivatives of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid can be approached in a modular fashion, allowing for the systematic exploration of chemical space. The general synthetic workflow involves the preparation of the core scaffold followed by diversification at the carboxylic acid moiety.

Synthesis of the 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid Core

The core scaffold can be synthesized through the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives. A common and effective method is reductive amination.

Experimental Protocol: Reductive Amination for the Synthesis of 1-(4-Methoxybenzyl)-piperidine-2-carboxylic Acid

Objective: To synthesize the core scaffold by reacting piperidine-2-carboxylic acid with 4-methoxybenzaldehyde in the presence of a reducing agent.

Materials:

-

Piperidine-2-carboxylic acid

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of piperidine-2-carboxylic acid (1.0 equivalent) in the chosen solvent (DCM or DCE), add 4-methoxybenzaldehyde (1.1 equivalents).

-

If using STAB, add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture at room temperature. If using NaBH₃CN, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, and the reaction can be performed in a one-pot fashion.

-

Solvent: Aprotic solvents like DCM or DCE are used to avoid unwanted side reactions with the reducing agent.

-

Work-up: The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acid and quench the reducing agent.

Caption: General workflow for the synthesis of the core scaffold.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 2-position is a key point for diversification. Amide and ester derivatives are the most common analogs synthesized to explore structure-activity relationships.

Experimental Protocol: Amide Coupling

Objective: To synthesize amide derivatives by coupling the carboxylic acid with a variety of primary or secondary amines.

Materials:

-

1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid

-

Desired amine (primary or secondary)

-

Coupling agents: e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

-

Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM as solvent

Procedure:

-

Dissolve 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.[2]

Experimental Protocol: Esterification

Objective: To synthesize ester derivatives by reacting the carboxylic acid with various alcohols.

Materials:

-

1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid

-

Desired alcohol

-

Acid catalyst: e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Dean-Stark apparatus (for Fischer esterification)

-

Toluene or benzene as solvent (for Fischer esterification)

Procedure (Fischer Esterification):

-

Combine 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid (1.0 equivalent), the desired alcohol (in excess, can also be used as the solvent), and a catalytic amount of concentrated H₂SO₄ in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux in a suitable solvent like toluene. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to obtain the crude ester, which can be further purified by chromatography.

Caption: Diversification pathways from the core carboxylic acid.

Structure-Activity Relationships (SAR) and Biological Applications

While specific SAR studies on a broad library of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid derivatives are not extensively published, we can infer potential trends and therapeutic applications by examining related classes of compounds. The derivatization at the carboxylic acid position is a critical determinant of biological activity.

Potential Biological Targets and Therapeutic Areas

Derivatives of piperidine-2-carboxylic acid (pipecolic acid) have been investigated for a range of biological activities. The introduction of the N-(4-methoxybenzyl) group can modulate the affinity and selectivity for various targets.

-

Central Nervous System (CNS) Disorders: Piperidine-based structures are well-known to interact with a variety of CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The lipophilicity imparted by the benzyl group can facilitate blood-brain barrier penetration.

-

Enzyme Inhibition: The carboxylic acid or its derivatives can act as a key binding motif for the active sites of various enzymes. For instance, related piperidine carboxamides have been explored as inhibitors of enzymes like carbonic anhydrase.

-

Antimicrobial and Antifungal Agents: The piperidine scaffold is present in several antifungal agents that target ergosterol biosynthesis.[3]

SAR Insights from Amide and Ester Analogs

The nature of the substituent introduced via the amide or ester linkage can profoundly impact biological activity.

| Derivative Type | R Group Variation | Potential Impact on Activity | Rationale |

| Amides | Small alkyl or cycloalkyl groups | May enhance potency by filling small hydrophobic pockets in the target protein. | Provides a balance of lipophilicity and size. |

| Aromatic or heteroaromatic rings | Can introduce π-π stacking or hydrogen bonding interactions, potentially increasing affinity and selectivity. | Aromatic systems offer diverse electronic and steric properties. | |

| Chiral amines | Can introduce additional stereochemical centers, leading to diastereomers with distinct biological profiles. | Allows for fine-tuning of the 3D orientation of the molecule within the binding site. | |

| Esters | Simple alkyl esters (methyl, ethyl) | Often used as prodrugs to improve oral bioavailability. The ester can be hydrolyzed in vivo to release the active carboxylic acid. | Esterification masks the polar carboxylic acid group. |

| Bulky or substituted benzyl esters | May act as part of the pharmacophore, interacting with specific regions of the target. | The ester moiety can be designed to mimic other functional groups or to occupy specific binding pockets. |

Conclusion and Future Directions

The 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. Its modular synthesis allows for the systematic exploration of a wide range of chemical diversity through derivatization of the carboxylic acid moiety. While the full therapeutic potential of this specific class of compounds is yet to be fully elucidated, the established biological significance of the piperidine core, combined with the tunability offered by the N-benzyl and C-2 carboxylate substituents, makes it a compelling area for further investigation.

Future research in this field should focus on the synthesis of diverse libraries of amide and ester derivatives, followed by high-throughput screening against a panel of biologically relevant targets. The identification of initial hits should be followed by detailed structure-activity relationship studies, guided by computational modeling and structural biology, to optimize potency, selectivity, and pharmacokinetic properties. The exploration of chiral derivatives will also be crucial in developing highly selective and effective drug candidates. Through such a systematic and interdisciplinary approach, the full therapeutic potential of 1-(4-methoxybenzyl)-piperidine-2-carboxylic acid derivatives can be unlocked.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. Retrieved January 17, 2026, from [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2018). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Proline Analogues. (2024). Chemical Reviews. Retrieved January 17, 2026, from [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Pharmacological targeting of G protein-coupled receptor heteromers. (2021). Molecular Psychiatry. Retrieved January 17, 2026, from [Link]

-

Pipecolic acid in microbes: biosynthetic routes and enzymes. (2006). Journal of Industrial Microbiology & Biotechnology. Retrieved January 17, 2026, from [Link]

Sources

The 4-Methoxybenzyl Group in Receptor Binding: A Technical Guide for Drug Development Professionals

Introduction: Beyond a Protecting Group—The 4-Methoxybenzyl Moiety as a Key Pharmacophoric Element

The 4-methoxybenzyl (PMB) group, a familiar entity in synthetic organic chemistry, is often relegated to the role of a reliable protecting group for alcohols, phenols, and other functionalities.[1][2][3] However, its utility extends far beyond transient protection, frequently playing a pivotal role in the direct molecular recognition of ligands by their biological targets. This guide provides an in-depth exploration of the multifaceted contributions of the 4-methoxybenzyl group to receptor binding, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the physicochemical properties of the PMB group and elucidate how these characteristics translate into specific, quantifiable interactions within a receptor's binding pocket. This analysis will be grounded in field-proven experimental and computational methodologies, providing a framework for the rational design and optimization of ligands incorporating this versatile moiety.

I. Physicochemical Landscape of the 4-Methoxybenzyl Group

The unique electronic and steric properties of the 4-methoxybenzyl group are central to its function in receptor binding. The interplay of the aromatic ring, the methoxy substituent, and the benzylic methylene bridge creates a nuanced physicochemical profile that can be exploited in drug design.

The methoxy group, with its electron-donating character, enriches the electron density of the phenyl ring through resonance. This heightened electron density influences the aromatic system's capacity for crucial non-covalent interactions. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a feature of paramount importance in molecular recognition.[4]

Table 1: Key Physicochemical Properties of the 4-Methoxybenzyl Group

| Property | Description | Implication in Receptor Binding |

| Electronic Nature | Electron-donating methoxy group increases the π-electron density of the benzene ring. | Enhances cation-π and π-π stacking interactions. |

| Hydrogen Bonding | The oxygen atom of the methoxy group is a hydrogen bond acceptor. | Can form specific, directional interactions with hydrogen bond donors in the receptor binding site. |

| Lipophilicity | Moderately lipophilic, contributing to the overall solubility and permeability of the molecule. | Influences pharmacokinetic properties and can engage in hydrophobic interactions within the binding pocket. |

| Conformational Flexibility | The benzyl group allows for rotational freedom around the C-C and C-O bonds. | Enables the moiety to adopt an optimal orientation for binding within the receptor pocket. |

II. The 4-Methoxybenzyl Group in Action: Key Interactions in Receptor Binding

The 4-methoxybenzyl group can participate in a variety of non-covalent interactions that contribute to the affinity and selectivity of a ligand for its target receptor. Understanding these interactions is fundamental to leveraging the PMB group in drug design.

A. Hydrogen Bonding: The Methoxy as a Directional Anchor

The oxygen atom of the methoxy group is a competent hydrogen bond acceptor. This allows the 4-methoxybenzyl moiety to form specific hydrogen bonds with amino acid residues in the receptor that can act as hydrogen bond donors, such as serine, threonine, tyrosine, and the backbone amide protons. These directional interactions can significantly contribute to the binding affinity and orientation of the ligand within the active site.

Caption: The 4-methoxybenzyl group forming a hydrogen bond with a donor residue in the receptor.

B. Cation-π Interactions: Engaging with Charged Residues

The electron-rich nature of the benzene ring in the 4-methoxybenzyl group makes it an excellent partner for cation-π interactions.[5][6][7] In this type of interaction, the partial negative charge on the face of the aromatic ring interacts favorably with a positively charged group, such as the side chains of lysine or arginine residues, or even a metal ion cofactor within the receptor. These interactions can be surprisingly strong and play a crucial role in anchoring the ligand in the binding pocket.

Caption: Cation-π interaction between the PMB group and a cationic residue.

C. Hydrophobic and van der Waals Interactions

The benzyl portion of the 4-methoxybenzyl group is inherently hydrophobic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions, although individually weak, can collectively contribute significantly to the overall binding affinity by displacing water molecules from the binding site, which is an entropically favorable process.

III. Experimental and Computational Analysis of 4-Methoxybenzyl Group Interactions

A combination of experimental and computational techniques is essential for elucidating and quantifying the role of the 4-methoxybenzyl group in receptor binding.

A. Experimental Techniques for Quantifying Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of ligands containing a 4-methoxybenzyl group to their target receptors.

1. Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon ligand binding to an immobilized receptor.[8] It provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. A comparative SPR analysis of a compound with a 4-methoxybenzyl group versus its benzyl or other analogs can directly quantify the contribution of the methoxy substituent to the binding kinetics and affinity.

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

2. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor in solution.[9][10][11][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. By comparing the thermodynamic signatures of a 4-methoxybenzyl-containing ligand and its analogs, one can dissect the energetic contributions of the methoxy group to the binding event. For instance, a more favorable enthalpy change might suggest stronger hydrogen bonding or van der Waals interactions.

3. Radioligand Binding Assays: These assays are a classic and robust method for determining the affinity of a ligand for its receptor.[13][14][15][16] In a competition binding assay, a radiolabeled ligand with known affinity is competed with increasing concentrations of an unlabeled test compound (e.g., one containing a 4-methoxybenzyl group). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated. Comparing the Ki values of a series of analogs allows for the determination of the structure-activity relationship (SAR).

Table 2: Representative Data from a Hypothetical SAR Study

| Compound | R Group | IC50 (nM) | Fold Difference vs. Benzyl |

| 1 | H | 500 | - |

| 2 | 4-CH₃ | 250 | 2 |

| 3 | 4-Cl | 150 | 3.3 |

| 4 | 4-OCH₃ | 50 | 10 |

| 5 | 3-OCH₃ | 100 | 5 |

This is a hypothetical table for illustrative purposes.

B. Computational and Structural Methods

1. Molecular Docking: This computational technique predicts the preferred orientation of a ligand within the binding site of a receptor and estimates the binding affinity.[17] Docking studies can provide valuable insights into the putative binding mode of a 4-methoxybenzyl-containing ligand, highlighting potential hydrogen bonds, cation-π, and hydrophobic interactions.

2. X-ray Crystallography and NMR Spectroscopy: These powerful techniques provide high-resolution structural information of the ligand-receptor complex.[12][17][18] An X-ray crystal structure or an NMR-derived structure can definitively show the precise orientation of the 4-methoxybenzyl group within the binding pocket and its interactions with specific amino acid residues. This structural information is invaluable for understanding the molecular basis of binding and for guiding further lead optimization.

IV. Case Studies: The 4-Methoxybenzyl Group in Drug Design

The strategic incorporation of the 4-methoxybenzyl group has proven successful in the development of numerous potent and selective ligands.

Case Study 1: Kinase Inhibitors

In the design of kinase inhibitors, the 4-methoxybenzyl group is often found to occupy the hydrophobic pocket adjacent to the ATP-binding site. For example, in certain inhibitors of receptor tyrosine kinases, the methoxy group has been shown to form a crucial hydrogen bond with a backbone amide proton in the hinge region, while the benzyl portion engages in hydrophobic interactions, thereby contributing significantly to the inhibitor's potency and selectivity.[19][20][21]

Case Study 2: GPCR Ligands

For G-protein coupled receptors (GPCRs), where binding pockets are often enclosed within the transmembrane helices, the conformational flexibility and moderate lipophilicity of the 4-methoxybenzyl group can be advantageous.[5][6][22][23][24] Structure-activity relationship studies of various GPCR ligands have demonstrated that the introduction of a 4-methoxy group on a benzyl substituent can lead to a significant increase in binding affinity. This is often attributed to the formation of a key hydrogen bond with a polar residue in the binding pocket or favorable interactions with aromatic residues through π-π stacking.

V. Conclusion and Future Perspectives